3-sn-Phosphatidyl-L-serine, distearoyl sodium salt
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Overview
Description
3-sn-Phosphatidyl-L-serine, distearoyl sodium salt is a synthetic phospholipid compound. It is a derivative of phosphatidylserine, where the fatty acid chains are stearic acid. This compound is known for its role in cellular functions, particularly in the brain, and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the correct formation of the ester bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-sn-Phosphatidyl-L-serine, distearoyl sodium salt can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the fatty acid chains, leading to the formation of peroxides and other oxidative products.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phosphoserine group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst and specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield different phosphatidylserine derivatives .
Scientific Research Applications
3-sn-Phosphatidyl-L-serine, distearoyl sodium salt is widely used in scientific research due to its role in cellular functions. Some of its applications include:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Investigated for its role in cell signaling and membrane dynamics.
Medicine: Studied for its potential neuroprotective effects and its role in cognitive function.
Industry: Used in the formulation of liposomes and other lipid-based delivery systems
Mechanism of Action
The mechanism of action of 3-sn-Phosphatidyl-L-serine, distearoyl sodium salt involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various proteins and receptors, modulating their activity and affecting cellular processes such as apoptosis and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine: Similar structure but with palmitic acid chains instead of stearic acid.
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine: Contains oleic acid chains, leading to different physical properties.
1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine: Features myristic acid chains, affecting its behavior in biological systems
Uniqueness
3-sn-Phosphatidyl-L-serine, distearoyl sodium salt is unique due to its specific fatty acid composition, which influences its physical and chemical properties. This makes it particularly useful in studies related to membrane dynamics and lipid interactions .
Properties
IUPAC Name |
sodium;2-azaniumyl-3-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRBMGBLPUBGJL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H81NNaO10P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
814.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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